molecular formula C15H23N3O2 B7069255 N-(2-cyclopropyl-2-methoxypropyl)-3-ethyl-6-methylpyridazine-4-carboxamide

N-(2-cyclopropyl-2-methoxypropyl)-3-ethyl-6-methylpyridazine-4-carboxamide

Cat. No.: B7069255
M. Wt: 277.36 g/mol
InChI Key: JFIPPVWRIABUGB-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-methoxypropyl)-3-ethyl-6-methylpyridazine-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a pyridazine ring substituted with various functional groups

Properties

IUPAC Name

N-(2-cyclopropyl-2-methoxypropyl)-3-ethyl-6-methylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-5-13-12(8-10(2)17-18-13)14(19)16-9-15(3,20-4)11-6-7-11/h8,11H,5-7,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIPPVWRIABUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N=N1)C)C(=O)NCC(C)(C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropyl-2-methoxypropyl)-3-ethyl-6-methylpyridazine-4-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine core, followed by the introduction of the cyclopropyl, methoxypropyl, ethyl, and methyl groups through various substitution reactions. Key steps may include:

    Formation of the Pyridazine Core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Substitution Reactions: Introduction of the cyclopropyl and methoxypropyl groups can be done using alkylation reactions, often under basic conditions.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyclopropyl-2-methoxypropyl)-3-ethyl-6-methylpyridazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-cyclopropyl-2-methoxypropyl)-3-ethyl-6-methylpyridazine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-methoxypropyl)-3-ethyl-6-methylpyridazine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity.

    Receptors: Binding to cellular receptors, affecting signal transduction pathways.

    Pathways: Interference with metabolic or signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds

When compared to similar compounds, N-(2-cyclopropyl-2-methoxypropyl)-3-ethyl-6-methylpyridazine-4-carboxamide stands out due to its unique structural features and potential applications. Similar compounds may include:

  • N-(2-cyclopropyl-2-methoxypropyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide
  • 2-[4-[(2-cyclopropyl-2-methoxypropyl)amino]pyrazol-1-yl]-N-methylacetamide

These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

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